molecular formula C15H11NO3 B6376542 2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261998-90-6

2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6376542
CAS RN: 1261998-90-6
M. Wt: 253.25 g/mol
InChI Key: JDHKVDJGPBRHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% (2-CMPP) is an organic compound with a wide range of applications in the field of scientific research. This compound is a white crystalline solid with a melting point of approximately 115°C and is soluble in many organic solvents. It has a molecular weight of 218.17 g/mol and a molecular formula of C12H10NO3. 2-CMPP has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in the field of scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of biologically active compounds, such as inhibitors of HIV-1 protease and inhibitors of the enzyme cyclooxygenase-2. In addition, 2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of fluorescent dyes, fluorescent probes, and other fluorescent compounds.

Mechanism of Action

2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% acts as a nucleophile in the presence of an electrophile, such as an acid or a base. When 2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% reacts with an electrophile, a covalent bond is formed between the two molecules. This covalent bond is stable and can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% has antimicrobial activity against a variety of bacteria and fungi. In addition, 2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, antioxidant, and anti-tumor activities.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound and has a wide range of applications in the synthesis of organic compounds. In addition, it is relatively easy to synthesize and purify. However, 2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% is a relatively expensive compound and is not suitable for use in large-scale production.

Future Directions

The future of 2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% is promising, as there is potential for further applications in the field of scientific research. Possible future applications include the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% could be used in the synthesis of fluorescent probes and dyes, as well as in the synthesis of inhibitors of HIV-1 protease and cyclooxygenase-2. Finally, further research is needed to understand the biochemical and physiological effects of 2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95%, as well as its potential toxicity.

Synthesis Methods

2-Cyano-5-(4-methoxycarbonylphenyl)phenol, 95% is synthesized through a three-step process. The first step involves the reaction of a 4-methoxycarbonylphenyl phenol with 4-chlorobenzonitrile in the presence of sodium hydroxide. This reaction yields 2-cyano-5-(4-methoxycarbonylphenyl)phenol. The second step involves the reaction of 2-cyano-5-(4-methoxycarbonylphenyl)phenol with sodium hydroxide in the presence of acetic acid. This reaction yields 2-cyano-5-(4-methoxycarbonylphenyl)phenol, 95%. The final step involves the purification of 2-cyano-5-(4-methoxycarbonylphenyl)phenol, 95%, through recrystallization.

properties

IUPAC Name

methyl 4-(4-cyano-3-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-15(18)11-4-2-10(3-5-11)12-6-7-13(9-16)14(17)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHKVDJGPBRHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684846
Record name Methyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-90-6
Record name Methyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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